1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
CAS No.: 2271-93-4
Cat. No.: VC21125723
Molecular Formula: C12H22N4O2
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2271-93-4 |
---|---|
Molecular Formula | C12H22N4O2 |
Molecular Weight | 254.33 g/mol |
IUPAC Name | N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide |
Standard InChI | InChI=1S/C12H22N4O2/c17-11(15-7-8-15)13-5-3-1-2-4-6-14-12(18)16-9-10-16/h1-10H2,(H,13,17)(H,14,18) |
Standard InChI Key | YVOQADGLLJCMOE-UHFFFAOYSA-N |
SMILES | C1CN1C(=O)NCCCCCCNC(=O)N2CC2 |
Canonical SMILES | C1CN1C(=O)NCCCCCCNC(=O)N2CC2 |
Chemical Properties and Structure
Molecular Identification
1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is characterized by its molecular formula C12H22N4O2 and a molecular weight of 254.33 g/mol . The compound has been registered under various chemical identification systems, providing a comprehensive framework for its categorization in scientific literature and databases.
Table 1: Chemical Identifiers for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
Identifier Type | Value |
---|---|
CAS Numbers | 2271-93-4, 63834-51-5 |
IUPAC Name | N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide |
InChI Key | YVOQADGLLJCMOE-UHFFFAOYSA-N |
Canonical SMILES | C1CN1C(=O)NCCCCCCNC(=O)N2CC2 |
NSC Number | 146970 |
Structural Characteristics
The chemical structure of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- features two aziridine rings connected by carboxamide groups to a hexanediyl chain . The aziridine functional group, a three-membered heterocyclic ring containing one nitrogen atom, contributes significantly to the compound's reactivity profile. The strained nature of this ring creates a highly reactive system prone to ring-opening reactions, particularly with nucleophilic agents.
Comparative Analysis with Structural Analogs
Structural Relationship to Methylated Derivatives
A structurally related compound, N,N'-HEXAMETHYLENEBIS(2-METHYL-1-AZIRIDINECARBOXAMIDE) (CAS: 3901-51-7), shares significant structural similarities with 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- but features methyl groups on the aziridine rings . Examining this relationship provides valuable insights into how structural modifications might influence reactivity and biological activity.
Table 2: Comparison of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- with Related Methylated Compound
Property | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | N,N'-HEXAMETHYLENEBIS(2-METHYL-1-AZIRIDINECARBOXAMIDE) |
---|---|---|
Molecular Formula | C12H22N4O2 | C14H26N4O2 |
Molecular Weight | 254.33 g/mol | 282.38 g/mol |
Aziridine Substitution | Unsubstituted | 2-Methyl substituted |
LogP (calculated) | Not reported | 1.41 |
Boiling Point | Not reported | 456.94°C |
Influence of Structural Modifications
The methylation of the aziridine rings in the related compound introduces important physicochemical differences that would likely affect biological activity and reactivity profiles. The methyl substituents introduce steric hindrance around the aziridine rings, potentially modulating the accessibility and reactivity of these functional groups toward nucleophilic attack. Additionally, the increased lipophilicity contributed by the methyl groups, as indicated by the LogP value of 1.41 for the methylated analog , would influence membrane permeability and distribution in biological systems.
These structural modifications demonstrate the potential for fine-tuning the properties of aziridine-containing compounds through strategic substitution patterns. Such modifications could lead to derivatives with optimized biological activities or improved pharmacokinetic properties.
Chemical Reactivity and Synthetic Considerations
Reactivity Profile
The reactivity of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is dominated by the strained aziridine rings, which undergo ring-opening reactions with various nucleophiles. This reactivity forms the basis for many of the compound's potential applications and biological activities. The aziridine rings typically react through nucleophilic attack at the less substituted carbon, resulting in ring opening and formation of a new covalent bond.
Key reactions likely include:
-
Nucleophilic ring-opening with biological nucleophiles (thiols, amines, carboxylates)
-
Acid-catalyzed ring-opening reactions
-
Cross-linking reactions with bifunctional nucleophiles
-
Alkylation of DNA bases, particularly at nucleophilic nitrogen positions
Stability Considerations
The high reactivity of the aziridine rings suggests that 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- would require specific storage and handling conditions to maintain chemical integrity. Factors affecting stability would include:
-
Sensitivity to acidic conditions that catalyze ring-opening reactions
-
Potential reactivity with atmospheric moisture and oxygen
-
Thermal instability at elevated temperatures
-
Reactivity with common laboratory nucleophiles
These stability considerations would necessitate storage under controlled conditions, potentially including refrigeration, protection from atmospheric moisture, and storage under inert gas.
Industrial and Research Applications
Polymer Science Applications
The bifunctional nature of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- presents significant opportunities in polymer chemistry and materials science. The aziridine groups can undergo ring-opening polymerization or serve as cross-linking agents in various polymer systems, leading to materials with specialized properties.
Potential applications in polymer science include:
-
Cross-linking agents for polymers containing nucleophilic functional groups
-
Surface modification of materials through reaction with surface-bound nucleophiles
-
Development of controlled-release systems through formation of degradable linkages
-
Creation of specialty adhesives and coatings with enhanced chemical resistance
Surface Treatment Applications
The high reactivity of aziridine groups makes 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- potentially valuable in surface treatment applications. Research suggests that similar compounds can act as surface treatment agents for insulating resin layers, improving both solvent resistance and conduction reliability .
In electronic materials, for example, 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- might serve as a surface treatment agent for insulation-coated electroconductive particles. Its ability to react with carboxyl groups in insulating resins could form a more robust and resistant surface layer, enhancing the performance and durability of electronic components.
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is limited in the available literature, its structural features would produce characteristic spectral signatures useful for identification and purity assessment:
-
Infrared Spectroscopy:
-
Carbonyl stretching bands for the carboxamide groups (typically 1650-1690 cm⁻¹)
-
N-H stretching bands (3300-3500 cm⁻¹)
-
C-H stretching bands for the aziridine rings and hexanediyl chain (2850-3000 cm⁻¹)
-
-
Nuclear Magnetic Resonance:
-
¹H NMR would show distinctive signals for the aziridine ring protons, the hexanediyl chain methylene protons, and the NH protons of the carboxamide groups
-
¹³C NMR would display signals for the carbonyl carbons, aziridine ring carbons, and hexanediyl chain carbons
-
These spectroscopic properties provide essential tools for confirming the identity and assessing the purity of synthesized or isolated 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.
Chromatographic Analysis
The moderate molecular weight and mixed polarity of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- suggest compatibility with various chromatographic techniques for analysis and purification:
-
High-Performance Liquid Chromatography (HPLC) using reverse-phase columns
-
Gas Chromatography-Mass Spectrometry (GC-MS) following appropriate derivatization
-
Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
These analytical techniques would be essential for quality control and characterization during synthesis and formulation of products containing 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.
Future Research Directions
Structure-Activity Relationship Studies
Future research should focus on establishing comprehensive structure-activity relationships for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- and related compounds. This would involve systematic structural modifications and evaluation of how these changes affect biological activity, reactivity, and physicochemical properties.
Key structural elements for modification might include:
-
The length and flexibility of the linking chain between aziridine groups
-
Substitution patterns on the aziridine rings
-
Modifications to the carboxamide linkages
-
Introduction of additional functional groups
Targeted Therapeutic Applications
The potential DNA-interactive properties of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- warrant further investigation for targeted therapeutic applications. Research could focus on:
-
Evaluation against specific cancer cell lines resistant to current therapies
-
Development of targeted delivery systems to enhance selectivity for cancer cells
-
Combination studies with established anticancer agents to identify synergistic effects
-
Investigation of activity against other rapidly proliferating disease-causing cells
Advanced Materials Development
The bifunctional cross-linking capabilities of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- present opportunities for advanced materials development. Future research might explore:
-
Development of specialized coatings with enhanced chemical resistance
-
Creation of smart materials with responsive properties
-
Formation of biocompatible polymers for medical applications
-
Integration into electronic materials for improved performance and durability
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume